9-Butylanthracene

Vue d'ensemble

Description

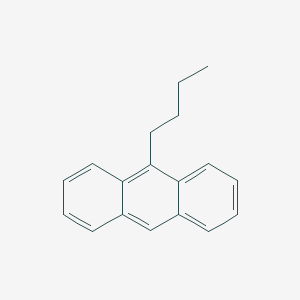

9-Butylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₈H₁₈. It is a derivative of anthracene, where a butyl group is attached to the ninth carbon atom of the anthracene ring. This compound is known for its stability and resistance to oxidation, making it a valuable substance in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Butylanthracene can be achieved through several methods:

Friedel-Crafts Alkylation: This method involves the alkylation of anthracene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Suzuki Coupling Reaction: This method involves the coupling of 9-bromoanthracene with butylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Sonogashira Coupling Reaction: This method involves the coupling of 9-iodoanthracene with butylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts alkylation method due to its simplicity and cost-effectiveness. The process involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring of this compound. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Halogenated or nitrated anthracene derivatives.

Applications De Recherche Scientifique

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

9-Butylanthracene is utilized in the development of OLEDs due to its favorable photophysical properties. OLEDs are known for their efficiency and ability to produce bright colors. The incorporation of 9-BA can enhance the performance of OLEDs by improving charge transport and emission characteristics. Studies indicate that substituents like butyl groups can influence the energy levels and thus the efficiency of light emission in these devices .

Triplet–Triplet Annihilation Upconversion (TTA-UC)

The compound has also been explored in TTA-UC systems, where it acts as an annihilator. In these systems, 9-BA can convert low-energy photons into higher-energy emissions, making it valuable for applications in solar energy conversion and photonic devices. Research has shown that derivatives of anthracene, including this compound, exhibit promising upconversion efficiencies, which are crucial for enhancing the performance of solar cells .

Photochemical Applications

Isomerization Studies

this compound undergoes photochemical reactions that lead to isomerization. For instance, it can form a Dewar isomer upon irradiation, which can revert to its original structure under thermal conditions. Understanding these reactions is essential for applications in materials science and photochemistry, where control over molecular configurations can lead to novel materials with tailored properties .

Cycloaddition Reactions

The compound also participates in [4+4] cycloaddition reactions, which are significant in synthetic organic chemistry. These reactions can be exploited to create complex molecular architectures that have potential uses in drug development and materials science. The ability to manipulate the reaction conditions allows chemists to synthesize various derivatives with specific functionalities .

Biological Imaging

Fluorescent Probes

this compound has been investigated as a fluorescent probe for biological imaging applications. Its fluorescence properties make it suitable for labeling cellular structures and monitoring biological processes. Studies have demonstrated that derivatives of anthracene can be used for cellular imaging with enhanced resolution compared to traditional fluorescent dyes . The low cytotoxicity of these compounds further supports their application in live-cell imaging, providing researchers with powerful tools for studying cellular dynamics.

Table 1: Summary of Applications and Findings Related to this compound

Mécanisme D'action

The mechanism of action of 9-Butylanthracene in organic electronics and photovoltaics is based on its unique electronic properties. The butyl group on the ninth position of the anthracene molecule increases its stability and reduces its reactivity, making it more suitable for use in electronic devices. In biological systems, its potential antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways .

Comparaison Avec Des Composés Similaires

9-tert-Butylanthracene: Similar to 9-Butylanthracene but with a tert-butyl group, it exhibits different photophysical properties due to the bulkier substituent.

9-Phenylanthracene: Contains a phenyl group instead of a butyl group, leading to different electronic and steric effects.

9,10-Diphenylanthracene: Contains phenyl groups at both the ninth and tenth positions, significantly altering its electronic properties.

Uniqueness: this compound is unique due to its balance of stability and reactivity, making it an ideal candidate for various applications in organic electronics and photovoltaics. Its butyl group provides a moderate steric hindrance, which enhances its stability without significantly affecting its electronic properties .

Activité Biologique

9-Butylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, including antioxidant properties, enzyme inhibition, and implications in toxicology and carcinogenicity. This article synthesizes current research findings on the biological activity of this compound, highlighting key studies, experimental data, and potential applications.

Chemical Structure and Properties

This compound is characterized by a butyl group attached to the anthracene molecule at the 9-position. This structural modification influences its physicochemical properties and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated that anthracene derivatives, including this compound, can scavenge free radicals effectively. The mechanism involves the donation of electrons to neutralize reactive species, thereby reducing oxidative stress in biological systems .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can inhibit various enzymes, including acetylcholinesterase (AChE). AChE is crucial for neurotransmission, and its inhibition may have implications for neurodegenerative diseases like Alzheimer's. The binding affinity of this compound to AChE suggests potential therapeutic applications in cognitive enhancement .

Table 1: Enzyme Inhibition Data for this compound

Toxicity and Carcinogenicity

The toxicity profile of this compound has been evaluated in several studies. The National Toxicology Program (NTP) identified PAHs as potential carcinogens, with specific attention to their metabolic pathways leading to DNA damage. While direct evidence linking this compound to carcinogenic effects remains limited, its classification within the broader category of PAHs raises concerns about long-term exposure risks .

Study on Antioxidant and Enzyme Inhibition

In a comparative study involving various anthracene derivatives, including this compound, researchers assessed their antioxidant capacity and enzyme inhibition effects. The results indicated that while this compound showed moderate antioxidant activity, it significantly inhibited AChE compared to other tested compounds. This dual action suggests its potential use in developing therapeutic agents for neurodegenerative conditions .

Toxicological Assessment

A comprehensive toxicological assessment conducted by the NTP involved chronic exposure studies in rodent models. The findings indicated that while acute toxicity was low, chronic exposure led to significant biochemical changes indicative of oxidative stress and potential carcinogenic pathways. These results underscore the need for further investigation into the long-term effects of this compound .

Propriétés

IUPAC Name |

9-butylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-2-3-10-18-16-11-6-4-8-14(16)13-15-9-5-7-12-17(15)18/h4-9,11-13H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCDUSIZHQJFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933746 | |

| Record name | 9-Butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-69-7 | |

| Record name | Anthracene, 9-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Butylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.